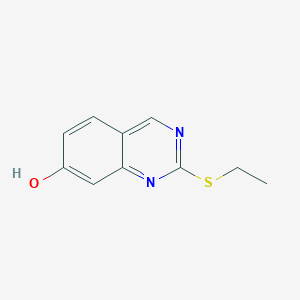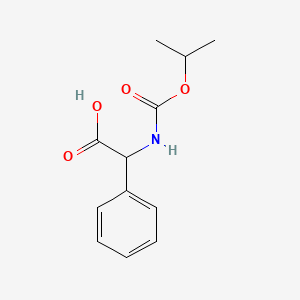
tert-Butyl (1-(2-(benzyloxy)ethyl)cyclopropyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (1-(2-(benzyloxy)ethyl)cyclopropyl)carbamate: is a chemical compound with the molecular formula C17H25NO3 and a molecular weight of 291.39 g/mol . This compound is known for its use in organic synthesis, particularly as a protecting group for amines due to its stability and ease of removal under mild conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(2-(benzyloxy)ethyl)cyclopropyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopropyl derivative. One common method includes the use of tert-butyl hydroperoxide for the oxidation of benzyl cyanides, followed by the addition of the cyclopropyl group . The reaction conditions often require a metal-free environment and proceed smoothly under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution: Substitution reactions, especially nucleophilic substitutions, can occur at the benzyloxy group.
Common Reagents and Conditions:
Oxidation: tert-Butyl hydroperoxide, often in the presence of a radical initiator.
Reduction: Palladium on carbon (Pd-C) with hydrogen gas.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation: Benzylic alcohols or ketones.
Reduction: Deprotected amines or alcohols.
Substitution: Substituted benzyloxy derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is widely used as a protecting group for amines in peptide synthesis and other organic synthesis applications . Its stability and ease of removal make it a valuable tool in multi-step synthesis processes.
Biology and Medicine: In biological research, tert-Butyl (1-(2-(benzyloxy)ethyl)cyclopropyl)carbamate is used to study enzyme mechanisms and protein interactions. Its ability to protect amine groups allows for selective modification of biomolecules .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of various drug intermediates and active pharmaceutical ingredients. Its role as a protecting group helps in the selective functionalization of complex molecules .
Mecanismo De Acción
The mechanism of action of tert-Butyl (1-(2-(benzyloxy)ethyl)cyclopropyl)carbamate primarily involves its role as a protecting group. It forms a stable carbamate linkage with amine groups, preventing unwanted reactions during synthesis. The protecting group can be removed under acidic conditions or by catalytic hydrogenation, revealing the free amine for further reactions .
Comparación Con Compuestos Similares
- tert-Butyl carbamate
- Benzyl carbamate
- tert-Butyl-N-methylcarbamate
- Methyl carbamate
- Phenyl carbamate
Uniqueness: tert-Butyl (1-(2-(benzyloxy)ethyl)cyclopropyl)carbamate is unique due to its cyclopropyl group, which imparts additional steric hindrance and stability compared to other carbamates. This makes it particularly useful in complex synthetic routes where selective protection and deprotection are crucial .
Propiedades
Fórmula molecular |
C17H25NO3 |
|---|---|
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
tert-butyl N-[1-(2-phenylmethoxyethyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C17H25NO3/c1-16(2,3)21-15(19)18-17(9-10-17)11-12-20-13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,18,19) |
Clave InChI |
QCMIAGOLQGZPRG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1(CC1)CCOCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(2R)-1-[2-(5-bromo-1-benzofuran-2-yl)ethyl]-2-methylpyrrolidine](/img/structure/B8314843.png)






